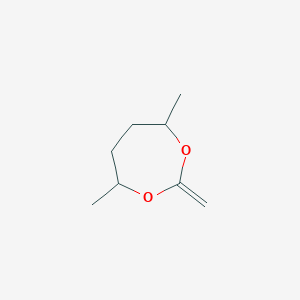
4,7-Dimethyl-2-methylidene-1,3-dioxepane
Descripción general
Descripción
4,7-Dimethyl-2-methylidene-1,3-dioxepane , also known as trans-4,7-dimethyl-2-methylene-1,3-dioxepane , is a chemical compound with the molecular formula C8H14O2 . It falls within the class of dioxepanes, which are five-membered cyclic ethers containing two oxygen atoms. The compound exhibits interesting properties due to its unique structure, making it a subject of scientific investigation .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethyl-2-methylidene-1,3-dioxepane consists of a five-membered ring with two oxygen atoms and two methyl groups. The trans configuration indicates that the methylidene group (CH2) is on opposite sides of the ring. The stereochemistry plays a crucial role in its reactivity and properties. Researchers use techniques like NMR spectroscopy and X-ray crystallography to elucidate its precise structure .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its strained ring system and the presence of the methylidene group. Potential reactions include ring-opening reactions, nucleophilic substitutions, and rearrangements. Investigating its behavior under various conditions provides insights into its versatility and potential applications .
Physical And Chemical Properties Analysis
Mecanismo De Acción
While specific mechanisms of action may vary depending on the context, 4,7-Dimethyl-2-methylidene-1,3-dioxepane could participate in reactions involving ring-opening or ring-closing processes. Its strained ring system may lead to interesting transformations, making it a valuable building block for synthetic chemistry. Further studies are needed to uncover its precise mechanisms in different reactions .
Propiedades
IUPAC Name |
4,7-dimethyl-2-methylidene-1,3-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-5-7(2)10-8(3)9-6/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIZQBRESDQTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC(=C)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625923 | |
| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
CAS RN |
80649-13-4 | |
| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



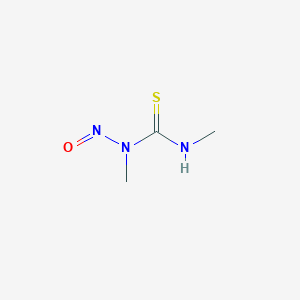

![9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057361.png)
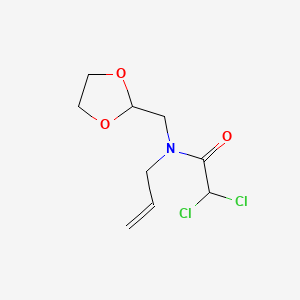
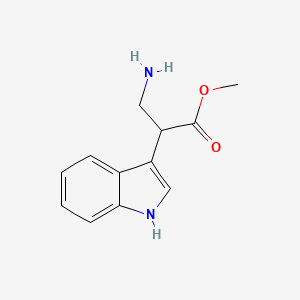
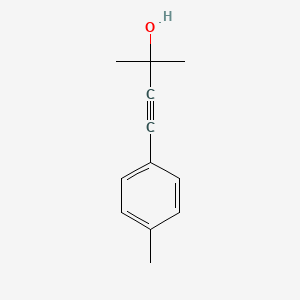

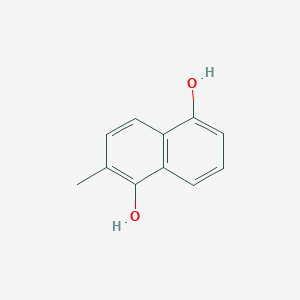
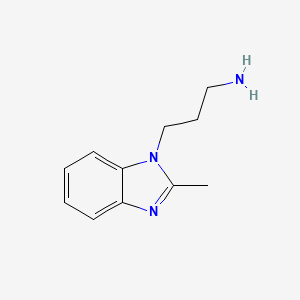


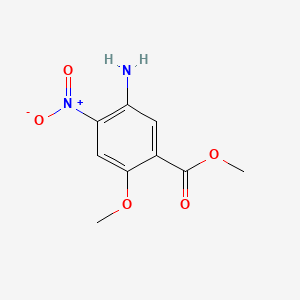
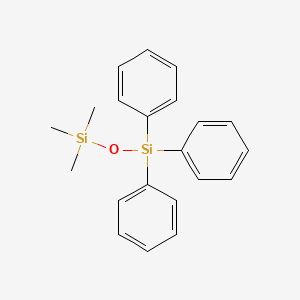
![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)